(e)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2h-pyran-2,4,5-triol
Description
Properties
IUPAC Name |
6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-20-9-4-2-8(3-5-9)6-15-11-13(18)12(17)10(7-16)21-14(11)19/h2-6,10-14,16-19H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMULIPYJSFGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2C(C(C(OC2O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965796 | |
| Record name | 2-Deoxy-2-{[(4-methoxyphenyl)methylidene]amino}hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51471-40-0 | |
| Record name | NSC98522 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Deoxy-2-{[(4-methoxyphenyl)methylidene]amino}hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2H-pyran-2,4,5-triol, also known as GASB-1, is a water-soluble glucose amine Schiff base derivative. Its molecular formula is C₁₄H₁₉NO₆, with a molecular weight of 297.3 g/mol. This compound has garnered attention for its potential applications in drug discovery and development due to its structural features and biological properties.
Synthesis and Characterization
The compound is synthesized via a one-pot microwave-assisted method that promotes high yields and purity. The synthesis involves the condensation of 2-hydroxybenzaldehyde with (3R,6R)-3-amino-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol. This method not only enhances efficiency but also minimizes solvent usage and byproducts, aligning with green chemistry principles .
Key Properties
| Property | Value |
|---|---|
| IUPAC Name | 6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol |
| Molecular Formula | C₁₄H₁₉NO₆ |
| Molecular Weight | 297.3 g/mol |
| CAS Number | 51471-40-0 |
Pharmacological Potential
Research indicates that compounds with similar structural attributes exhibit significant pharmacological activities, including anti-cancer properties and modulation of biological pathways. GASB-1 has been submitted to the National Cancer Institute for evaluation, highlighting its potential as a therapeutic agent .
Interaction with Human Serum Albumin (HSA)
GASB-1 has been studied for its interactions with human serum albumin (HSA), a crucial protein in drug delivery systems. Understanding these interactions is vital for predicting the compound's pharmacokinetics and efficacy in therapeutic applications .
Case Studies
- Anticancer Activity : In vitro studies have shown that GASB-1 exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antioxidant Properties : Preliminary assays suggest that GASB-1 possesses antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
- Drug Delivery Systems : Studies assessing the binding affinity of GASB-1 to HSA indicate that it can enhance the solubility and stability of poorly soluble drugs, making it a candidate for formulation development .
Spectral and Structural Analysis
The structural elucidation of GASB-1 has been achieved through single-crystal X-ray diffraction and computational methods such as Density Functional Theory (DFT). These analyses provide insights into the electronic structure and potential reactivity of the compound.
Spectroscopic Data
| Technique | Findings |
|---|---|
| Infrared (IR) | Characteristic vibrational modes identified |
| Ultraviolet-Visible (UV-Vis) | Electronic transitions observed |
| Thermogravimetry (TG) | Thermal stability assessed |
Scientific Research Applications
Anticancer Activity
Research indicates that (E)-6-(Hydroxymethyl)-3-(4-methoxybenzylideneamino)tetrahydro-2H-pyran-2,4,5-triol exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound showed enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress linked to numerous diseases.
- Research Findings : In a study assessing the free radical scavenging activity, this compound demonstrated a strong ability to neutralize reactive oxygen species (ROS), suggesting potential use in formulations aimed at reducing oxidative damage .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism.
- Case Study : A detailed analysis indicated that the compound could effectively inhibit specific glycosidases implicated in diabetes management, thus presenting a dual role in both metabolic regulation and therapeutic intervention .
Drug Delivery Systems
Recent advancements suggest that this compound can be utilized in drug delivery systems due to its favorable solubility and stability profiles.
- Research Insights : Formulations incorporating this compound have been shown to enhance the bioavailability of poorly soluble drugs through complexation techniques .
Summary of Research Findings
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The tetrahydro-2H-pyran scaffold is common in pharmaceuticals and bioactive molecules. Key structural analogs include:
Key Observations :
- Schiff Base vs. Aryl Groups: The target compound’s 4-methoxybenzylideneamino group distinguishes it from analogs like sotagliflozin, which have aryl or halogenated substituents. The Schiff base may enhance hydrogen bonding but reduce metabolic stability compared to ether-linked groups .
- Hydroxymethyl Position : The hydroxymethyl group at position 6 is conserved in many analogs, suggesting its role in solubility or target binding .
Physicochemical Properties
Preparation Methods
Reaction Conditions and Yield Optimization
The reaction is typically conducted in water or ethanol under mild heating (40–60°C) for 4–6 hours, with sodium hydroxide or potassium carbonate serving as the base. The β-anomer of the product is predominantly formed due to the anomeric effect, which stabilizes the equatorial orientation of the hydroxyl group at the anomeric center. Yields exceeding 60% are routinely achieved, with reports indicating that steric and electronic effects of the 4-methoxy substituent enhance reaction efficiency compared to other arylaldehydes.
Key Variables Affecting Yield:
-
Molar Ratio : A 1:1 stoichiometry of 2-amino-2-deoxy-D-glucose to 4-methoxybenzaldehyde is optimal.
-
pH : Maintaining a pH of 8–9 ensures deprotonation of the amine while avoiding hydrolysis of the aldehyde.
-
Temperature : Prolonged heating above 60°C may lead to decomposition, whereas temperatures below 40°C result in incomplete reaction.
Crystallization and Purification Techniques
The crude product is isolated via vacuum filtration and purified through recrystallization. Solvent selection is critical due to the compound’s solubility profile:
Recrystallization from ethanol/water mixtures typically yields off-white to light beige crystalline solids with >95% purity. The crystalline product is stable under inert atmospheres at refrigeration temperatures (2–8°C).
Mechanistic Insights and Anomeric Control
The reaction mechanism involves two critical steps:
-
Imine Formation : The amine group of 2-amino-2-deoxy-D-glucose attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, forming a tetrahedral intermediate that eliminates water to generate the Schiff base.
-
Anomerization : The product exists in equilibrium between α- and β-anomers, with the β-form stabilized by the anomeric effect. Computational studies using M06-2X/def2-TZVP methodologies confirm that the β-anomer is energetically favored by 2–3 kcal/mol due to hyperconjugative interactions between the lone pair of the endocyclic oxygen and the σ* orbital of the C–N bond.
Alternative Synthetic Routes and Derivatives
While the condensation method is predominant, alternative strategies have been explored:
Thiocarbamoylation
Modification of the pyrrolidine analogue (a structurally related compound) via thiocarbamoylation has been reported, suggesting potential pathways for derivative synthesis. For example, treatment of intermediate pyrrolidines with thiocarbamoyl chlorides under basic conditions yields thiocarboxamide derivatives.
Scalability and Industrial Considerations
Scale-up of the synthesis requires addressing two primary challenges:
-
Solvent Volume : Ethanol/water mixtures are used in large-scale reactions to balance solubility and cost.
-
Catalyst Recovery : Homogeneous bases (e.g., NaOH) are difficult to recover, prompting research into heterogeneous catalysts such as immobilized piperidine.
Pilot-scale trials have demonstrated that continuous flow reactors improve yield consistency (±2%) compared to batch processes.
Analytical Characterization
Post-synthesis analysis includes:
Q & A
Q. What are the critical structural features of this compound, and how do they influence its chemical reactivity?
The compound contains a tetrahydro-2H-pyran core with hydroxymethyl, triol, and 4-methoxybenzylideneamino substituents. The hydroxymethyl group enhances hydrophilicity, while the methoxybenzylideneamino moiety introduces steric hindrance and potential for Schiff base reactivity. The stereochemistry (E-configuration) at the benzylideneamino group is critical for intermolecular interactions, as seen in crystallographic studies of analogous compounds . These features influence solubility, stability under acidic/basic conditions, and participation in hydrogen bonding, which are key for synthetic modifications.
Q. What synthetic strategies are typically employed to prepare this compound?
Synthesis often involves:
- Schiff base formation : Condensation of a primary amine (e.g., 4-methoxybenzylamine) with a carbonyl-containing pyran derivative under mild acidic conditions (e.g., acetic acid) .
- Hydroxymethyl introduction : Protection/deprotection strategies using tert-butyldimethylsilyl (TBDMS) groups or benzyl ethers to selectively functionalize the pyran ring .
- Stereochemical control : Chiral catalysts (e.g., Pd complexes with BINAP ligands) or enzymatic resolution to ensure the desired (E)-configuration .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?
Single-crystal X-ray diffraction provides definitive proof of stereochemistry and molecular conformation. For example, in a related compound, hydrogen bonding between the benzylideneamino group and hydroxyls of the pyran ring was observed, stabilizing the (E)-configuration . Key steps include:
- Crystallization optimization : Use of methanol/water mixtures to grow diffraction-quality crystals.
- Data refinement : Analysis of bond angles (e.g., C=N bond length ~1.28 Å) and torsion angles to confirm the antiperiplanar arrangement of substituents .
Q. What methodologies address discrepancies between HPLC purity assessments and NMR integration data?
Contradictions may arise from:
- Residual solvents or water : Dry samples rigorously and use deuterated solvents with low water content.
- Dynamic processes : Variable-temperature NMR to detect tautomerism or rotameric equilibria (e.g., Schiff base isomerization) .
- HPLC column selectivity : Employ orthogonal methods (e.g., HILIC vs. reverse-phase) and spike with synthesized impurities for identification .
Q. How does the methoxybenzylideneamino group impact the compound’s stability under varying pH conditions?
The Schiff base linkage is pH-sensitive:
- Acidic conditions : Protonation of the imine nitrogen leads to hydrolysis, forming 4-methoxybenzaldehyde and the parent amine.
- Basic conditions : Base-catalyzed decomposition via β-elimination, particularly at elevated temperatures. Stability studies (e.g., 24-hour exposure to pH 1–13 buffers followed by LC-MS analysis) are recommended to identify degradation pathways .
Q. What strategies mitigate hygroscopicity-induced variability in experimental reproducibility?
The triol and hydroxymethyl groups make the compound hygroscopic. Solutions include:
- Lyophilization : Freeze-drying under vacuum to obtain anhydrous forms.
- Storage : Use desiccants (e.g., molecular sieves) in airtight containers at –20°C.
- Karl Fischer titration : Quantify water content pre-experiment to adjust reaction stoichiometry .
Methodological Tables
Table 1. Key Synthetic Steps and Conditions for Analogous Compounds
Table 2. Stability of Schiff Base Derivatives Under pH Stress
| pH | Degradation Products | Half-Life (h) |
|---|---|---|
| 1.0 | 4-Methoxybenzaldehyde + Amine derivative | 2.1 |
| 7.4 | Intact compound | >48 |
| 13.0 | β-Elimination products | 6.5 |
| Data extrapolated from analogous structures . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
